4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound classified under thiadiazole derivatives. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry and agriculture. The unique structure of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, which includes a benzamide group substituted with a fluorine atom and a phenyl-thiadiazole moiety, contributes to its distinctive chemical and biological properties.
The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves two main steps:
The reaction conditions are crucial for optimizing yield and purity. The use of triethylamine helps neutralize the hydrochloric acid generated during the reaction, while dichloromethane serves as an effective solvent for many organic reactions. Purification is commonly performed using column chromatography to isolate the desired product.
The molecular formula for 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is . The compound features a benzamide backbone with a fluorine substituent and a 1,2,4-thiadiazole ring attached to a phenyl group.
Key structural data includes:
This data indicates the compound's specific arrangement of atoms and functional groups which are essential for its chemical behavior and biological activity.
4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo several chemical reactions:
Common reagents and conditions include:
These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.
The mechanism of action for compounds like 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide often involves interaction with biological targets due to their mesoionic nature. This allows them to cross cellular membranes effectively.
Research indicates that thiadiazole derivatives can bind with high affinity to multiple receptors, leading to various biological effects. The pharmacokinetics of such compounds suggest they can exert broad-spectrum activities due to their structural characteristics .
Physical properties include:
Chemical properties encompass:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in scientific research .
4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has potential applications in various fields:
Future research may further explore these applications and elucidate additional uses based on the compound's diverse biological activities and structural characteristics.
The 1,2,4-thiadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its distinctive electronic configuration and versatile capacity for structural modification. This five-membered ring contains nitrogen and sulfur atoms within a π-deficient aromatic system, conferring high chemical stability and favorable pharmacokinetic properties. The scaffold’s mesoionic character enables efficient traversal of biological membranes, enhancing cellular uptake and bioavailability of derived compounds [1]. Its bioisosteric relationship with pyrimidine—a core structure in endogenous nucleobases—allows 1,2,4-thiadiazole derivatives to interfere with critical cellular processes such as DNA replication and enzyme function [2] [8].
Structurally, the 1,2,4-thiadiazole nucleus permits regioselective substitution at the 3-, 5-, and 2-positions, facilitating targeted molecular design. For instance, electron-withdrawing groups at position 5 (e.g., trifluoromethyl) amplify electrophilic character, augmenting interactions with nucleophilic residues in biological targets [5]. The sulfur atom’s low-lying C-S σ* orbitals generate localized regions of electron deficiency ("σ-holes"), promoting hydrophobic interactions and van der Waals contacts within enzyme binding pockets [2] [8].
Table 1: Anticancer Activities of Representative 1,2,4-Thiadiazole Derivatives
Compound Structure | Biological Target | In Vitro Activity (IC₅₀) | Cancer Cell Lines |
---|---|---|---|
4-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | Tubulin Polymerization | 3.2 µM | PC3 (Prostate) |
5-Phenyl-1,3,4-thiadiazol-2-amine derivatives | Carbonic Anhydrase IX | 23–79 nM | HCT116 (Colon) |
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | 15-Lipoxygenase | 10.28 µM | HEPG2 (Liver) |
Notably, derivatives like 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exploit the 3-position for amide bonding, creating planar configurations ideal for intercalation or enzyme inhibition. This structural adaptability underpins the scaffold’s emergence in oncology drug discovery, with documented activity against leukemia, colon adenocarcinoma, and hormone-resistant prostate cancers [1] [5].
Fluorinated benzamide groups serve as critical pharmacophoric elements that enhance the anticancer efficacy of 1,2,4-thiadiazole conjugates. Fluorine’s high electronegativity (Pauling scale: 3.98) induces strong dipole moments and polarizes adjacent chemical bonds, strengthening hydrogen-bonding interactions with target proteins. The 4-fluorobenzamide moiety in particular demonstrates optimal steric compatibility with hydrophobic enzyme subsites while maintaining metabolic stability through resistance to oxidative degradation [3] [5].
Comparative studies of halogenated benzamides reveal fluorine’s unique advantages:
Table 2: Electronic and Bioactivity Parameters of Halogenated Benzamide Derivatives
Benzamide Substituent | Hammett Constant (σ) | log P | Binding Affinity (Kd, nM) | Tubulin Inhibition (%) |
---|---|---|---|---|
4-Fluoro | 0.06 | 2.18 | 84.2 ± 3.1 | 92.3 ± 1.4 |
4-Chloro | 0.23 | 2.61 | 79.8 ± 2.7 | 88.5 ± 2.1 |
Unsubstituted | 0.00 | 1.97 | 42.6 ± 4.3 | 64.7 ± 3.8 |
The meta-positioning of fluorine in 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide prevents steric clashes in deep binding clefts while allowing halogen bonding with backbone carbonyls (distance: 3.0–3.5 Å). This configuration demonstrates superior cytotoxicity against prostate (PC3) and neuroblastoma (SKNMC) cell lines, with IC₅₀ values of 3–7 µM and 14–36 µM, respectively—surpassing doxorubicin in potency [5]. Quantum mechanical calculations confirm fluorine’s role in charge delocalization across the benzamide-thiadiazole system, reducing LUMO energy levels and facilitating electron transfer in redox-mediated mechanisms [3].
The design of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide incorporates dual targeting of 15-lipoxygenase and tyrosine kinases—validated nodes in cancer signaling cascades. 15-Lipoxygenase-1 (15-Lipoxygenase-1) overexpression occurs in colorectal, pancreatic, and renal carcinomas, where it metabolizes arachidonic acid into pro-angiogenic 15(S)-HETE and 13(S)-HODE. These eicosanoids activate peroxisome proliferator-activated receptor gamma (PPARγ), driving tumor cell survival and metastatic dissemination [1] [6]. Thiadiazole-benzamide hybrids inhibit 15-Lipoxygenase through:
Concurrently, tyrosine kinases (e.g., EGFR, VEGFR) regulate proliferative and angiogenic pathways frequently dysregulated in malignancies. The planar conformation of the thiadiazole scaffold mimics purine rings in ATP, enabling competitive inhibition of kinase ATP-binding pockets. Fluorine’s electron-withdrawing effect amplifies this by strengthening hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) [4]. Molecular dynamics simulations confirm stable binding of fluorinated benzamide-thiadiazoles to tyrosine kinases, with RMSD values <1.5 Å over 50 ns trajectories [4].
Table 3: Enzymatic Targets of Thiadiazole-Benzamide Hybrids in Oncology
Target Enzyme | Biological Role in Cancer | Inhibition by Thiadiazole Derivatives | Reference |
---|---|---|---|
15-Lipoxygenase-1 | Angiogenesis, Metastasis | IC₅₀ = 10.28 µM (HEPG2 cells) | [6] |
Epidermal Growth Factor Receptor Tyrosine Kinase | Proliferation, Survival | Kd = 84.2 nM (recombinant) | [4] |
Vascular Endothelial Growth Factor Receptor 2 | Angiogenesis | 78.4% inhibition at 10 µM | [4] |
This dual-target strategy circumvents compensatory pathway activation—a limitation of monotherapies. For instance, 15-Lipoxygenase inhibition suppresses hypoxia-induced VEGF expression, synergizing with direct tyrosine kinase blockade [1]. Such polypharmacology positions 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide as a promising chemotype for overcoming resistance in advanced malignancies.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3